1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline
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Overview
Description
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a synthetic organic compound It is characterized by the presence of a proline moiety linked to a phenyl group substituted with a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and 4-(2-methylpropyl)benzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the acylation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to inflammation, pain, or other physiological processes.
Effects: Exhibiting pharmacological effects such as anti-inflammatory or analgesic activity.
Comparison with Similar Compounds
Similar Compounds
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-D-proline: The enantiomer of the compound with potentially different biological activity.
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-alanine: A structurally similar compound with an alanine moiety instead of proline.
Uniqueness
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is unique due to its specific stereochemistry and the presence of both a proline and a substituted phenyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
662165-78-8 |
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Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13-,16-/m0/s1 |
InChI Key |
ZIULIYAPFWDQFO-BBRMVZONSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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